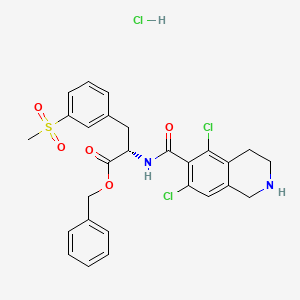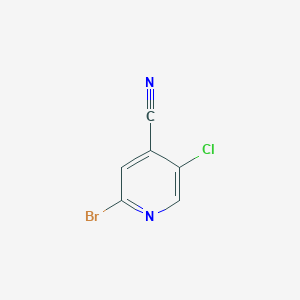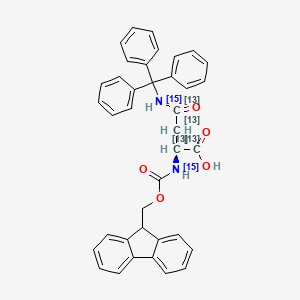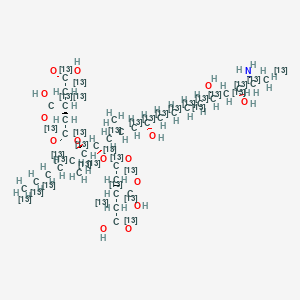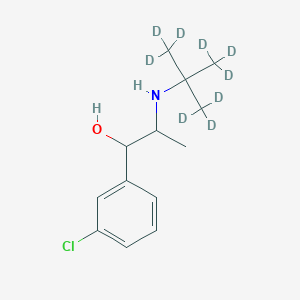
Dihydrobupropion-d9
説明
Dihydrobupropion-d9 is a deuterium-labeled analogue of dihydrobupropion, which is a metabolite of bupropion. Bupropion is a medication primarily used to treat major depressive disorder and to support smoking cessation . The molecular formula of this compound is C13H11D9ClNO, and it has a molecular weight of 250.81 g/mol . This compound is used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrobupropion-d9 involves the incorporation of deuterium into the dihydrobupropion molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the reduction of bupropion using deuterium gas (D2) in the presence of a suitable catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity of the final product. The production process is carefully monitored to ensure consistency and quality, with rigorous quality control measures in place to verify the isotopic purity and chemical composition of the compound .
化学反応の分析
Types of Reactions
Dihydrobupropion-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxybupropion-d9, a major metabolite.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of other deuterated metabolites.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used to achieve substitution reactions.
Major Products Formed
科学的研究の応用
Dihydrobupropion-d9 is widely used in scientific research due to its labeled nature, which allows for precise tracking and quantification in biological systems. Some key applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of bupropion and its metabolites.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying potential metabolites.
Biological Research: Used in studies involving neurotransmitter systems, particularly dopamine and norepinephrine pathways.
Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of drug formulations.
作用機序
The mechanism of action of dihydrobupropion-d9 is similar to that of bupropion. It acts as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This leads to prolonged neurotransmitter activity and enhanced signaling in the brain. The compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), inhibiting their function and preventing the reuptake of these neurotransmitters .
類似化合物との比較
Similar Compounds
Bupropion: The parent compound, used as an antidepressant and smoking cessation aid.
Hydroxybupropion: A major metabolite of bupropion with similar pharmacological activity.
Threohydrobupropion: Another metabolite with distinct pharmacokinetic properties.
Uniqueness
Dihydrobupropion-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This isotopic labeling can also influence the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and research .
特性
IUPAC Name |
1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/i2D3,3D3,4D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-WVZRYRIDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(C1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678657 | |
| Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-07-0 | |
| Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


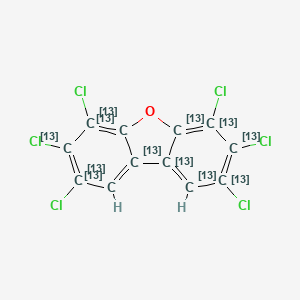
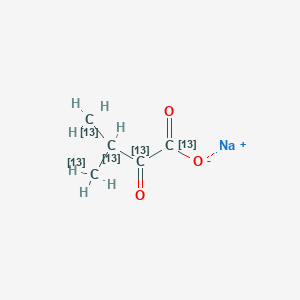
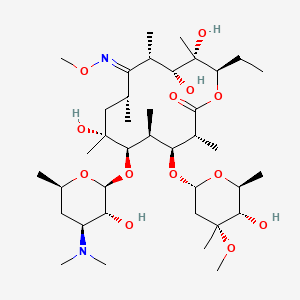
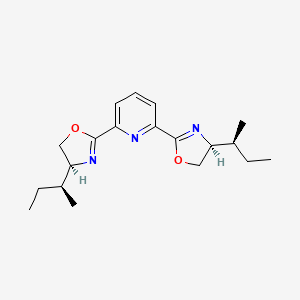
![3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6594503.png)
